molecular formula C18H16BrF3N2O2 B2878129 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 1903197-78-3

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

Cat. No.: B2878129
CAS No.: 1903197-78-3
M. Wt: 429.237
InChI Key: KTVJZNYVXYQPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a structurally complex small molecule featuring a pyrrolidine ring substituted with a 5-bromopyridin-2-yloxy group and a 4-(trifluoromethyl)phenyl ethanone moiety. The bromopyridine moiety likely enhances electrophilicity and π-stacking interactions, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. Synthetic routes for similar compounds involve microwave-assisted coupling or nucleophilic substitution, as seen in related pyrrolidine-pyridine hybrids .

Properties

IUPAC Name

1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF3N2O2/c19-14-5-6-16(23-10-14)26-15-7-8-24(11-15)17(25)9-12-1-3-13(4-2-12)18(20,21)22/h1-6,10,15H,7-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVJZNYVXYQPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Bromopyridine Introduction: The bromopyridine moiety is introduced via nucleophilic substitution reactions, often using 5-bromopyridine as a starting material.

    Ether Formation: The pyrrolidine ring is then linked to the bromopyridine through an ether bond, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Final Coupling: The trifluoromethylphenyl group is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts and appropriate ligands.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: The bromopyridine moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone exerts its effects involves:

    Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors in the nervous system.

    Pathways Involved: By interacting with these targets, the compound can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Compound Core Structure Key Substituents Synthetic Method Notable Properties
Target compound Pyrrolidine-ethanone 5-Bromopyridin-2-yloxy, 4-(trifluoromethyl)phenyl Likely SN2 or microwave-assisted coupling* High lipophilicity (CF3), potential for halogen bonding (Br), moderate ring strain
2-(4-methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione Piperazine-ethanethione 4-Methylpyridin-2-yl, 3-(trifluoromethyl)phenyl Microwave irradiation with sulfur Thione group enhances metal coordination; piperazine increases solubility
1-(2-Bromopyridin-4-yl)ethanone Pyridine-ethanone 2-Bromopyridin-4-yl Classic acetylation Compact structure; bromine at pyridine 2-position reduces steric hindrance
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazole-ethanone 4-Bromophenyl, 4-fluorophenyl Cyclocondensation Rigid dihydropyrazole core; dual halogen substitution for enhanced binding affinity
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-CF3-phenyl) Benzoimidazole-imidazole-pyridine 5-Trifluoromethylimidazol-2-yl, 4-CF3-phenyl Isothiocyanate coupling Extended π-system for target engagement; dual CF3 groups for high metabolic resistance

Key Comparative Insights:

Heterocyclic Core Flexibility :

  • The target compound’s pyrrolidine ring (5-membered) offers moderate conformational flexibility compared to the rigid pyrazole or planar benzoimidazole . This flexibility may improve binding to dynamic enzyme pockets but could reduce thermal stability.
  • Piperazine derivatives (e.g., ) exhibit higher solubility due to nitrogen-rich cores but lack the bromine-mediated halogen bonding seen in the target compound.

Substituent Effects: Bromine Position: The 5-bromopyridin-2-yloxy group in the target compound contrasts with 2-bromopyridin-4-yl in . The 5-position on pyridine may enhance steric compatibility with hydrophobic protein pockets. Trifluoromethyl Placement: The para-CF3 group on phenyl (target) vs. meta-CF3 in alters electronic effects.

Synthetic Accessibility :

  • Microwave-assisted methods (e.g., ) are favored for pyrrolidine-pyridine hybrids, offering faster reaction times (~30 minutes) compared to traditional cyclocondensation (hours) in pyrazole derivatives .

Thione-containing analogs (e.g., ) show unique reactivity toward metal ions, absent in the ethanone-based target.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 5-bromopyridine moiety is critical for target engagement in kinase inhibitors, as seen in analogs like . Replacing bromine with smaller halogens (e.g., fluorine ) reduces steric bulk but may diminish binding affinity.
  • Metabolic Stability : The trifluoromethyl group in the target compound likely enhances resistance to oxidative metabolism compared to methoxy or methyl groups in other derivatives .
  • Limitations : Direct pharmacological data for the target compound are unavailable; inferences rely on structurally related molecules. Further studies should prioritize enzymatic assays and crystallography to validate binding modes.

Biological Activity

1-(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a complex organic compound characterized by its unique structural features, including a bromopyridine moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This compound has garnered attention in various fields of research, particularly for its potential biological activities.

Chemical Structure

The molecular formula for this compound is C16H15BrN2O2, with the following key structural components:

  • Bromopyridine moiety : Provides potential for interaction with biological targets.
  • Pyrrolidine ring : Enhances binding affinity and specificity.
  • Trifluoromethyl group : Modifies lipophilicity and electronic properties.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors. The bromopyridine can modulate enzyme activity, while the pyrrolidine ring may enhance the compound's overall binding capabilities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related bromopyridine derivatives possess potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species .

Anticancer Activity

Preliminary studies have suggested that the compound may also possess anticancer properties. A related compound demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating potential for development as an anticancer agent .

Neuroprotective Effects

Further investigations into the neuroprotective effects of similar compounds have revealed potential benefits in models of neurodegenerative diseases. For example, compounds with similar structural motifs were found to enhance levels of gamma-aminobutyric acid (GABA), suggesting a mechanism for anticonvulsant activity .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibitory effects against Gram-positive and Gram-negative bacteria
AnticancerSelective cytotoxicity against cancer cell lines
NeuroprotectiveIncreased GABA levels indicating potential anticonvulsant properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.